2-Cyclopropyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde
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Overview
Description
2-Cyclopropyl-7-oxabicyclo[221]heptane-2-carbaldehyde is a bicyclic compound featuring a cyclopropyl group and an oxabicycloheptane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often involve the use of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclopropyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound may also interact with cellular pathways, modulating signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Shares the oxabicycloheptane framework but lacks the cyclopropyl group.
2-Methyl-7-oxabicyclo[2.2.1]heptane: Similar structure with a methyl group instead of a cyclopropyl group.
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride: Contains additional functional groups and a double bond.
Uniqueness
2-Cyclopropyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H14O2 |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-cyclopropyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C10H14O2/c11-6-10(7-1-2-7)5-8-3-4-9(10)12-8/h6-9H,1-5H2 |
InChI Key |
HBJIBZNXZXRVMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2(CC3CCC2O3)C=O |
Origin of Product |
United States |
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